Product packaging for 3-methoxy-N,5-dimethylaniline(Cat. No.:)

3-methoxy-N,5-dimethylaniline

Cat. No.: B12842797
M. Wt: 151.21 g/mol
InChI Key: FYYCUOMESGVPBE-UHFFFAOYSA-N
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Description

3-Methoxy-N,5-dimethylaniline is a substituted aniline compound that serves as a valuable building block in organic synthesis and research applications. Compounds of this class are frequently employed in the pharmaceutical industry for the synthesis of active ingredients, as demonstrated by the use of similar aniline derivatives in the preparation of non-steroidal anti-inflammatory drugs like mefenamic acid . Researchers may utilize this chemical as a precursor for the development of molecules with potential biological activity. Handling should be conducted with care, as structurally similar aniline compounds can be harmful if swallowed, in contact with skin, or if inhaled . Appropriate personal protective equipment should be worn, and the material should be stored away from oxidizing agents in a cool, dry, and well-ventilated place . This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13NO B12842797 3-methoxy-N,5-dimethylaniline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

3-methoxy-N,5-dimethylaniline

InChI

InChI=1S/C9H13NO/c1-7-4-8(10-2)6-9(5-7)11-3/h4-6,10H,1-3H3

InChI Key

FYYCUOMESGVPBE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OC)NC

Origin of Product

United States

Synthetic Methodologies for 3 Methoxy N,5 Dimethylaniline

Retrosynthetic Analysis for Targeted Aniline (B41778) Derivatization

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. For 3-methoxy-N,5-dimethylaniline, the primary disconnections involve the carbon-nitrogen bonds of the amine and the carbon-oxygen bond of the methoxy (B1213986) group, as well as the carbon-carbon bond for the aromatic methyl group.

A plausible retrosynthetic route would involve disconnecting the N-methyl group first, suggesting a precursor like 3-methoxy-5-methylaniline (B32166). Further disconnection of the methoxy group could lead to 3-amino-5-methylphenol, or disconnection of the aromatic methyl group could point towards 3-methoxyaniline. Alternatively, the entire amino group could be introduced late in the synthesis, suggesting a precursor like 3-methoxy-5-methylnitrobenzene. This analysis reveals several potential starting materials and corresponding synthetic strategies.

Alkylation Strategies for N-Methylation and Aromatic Ring Methylation

Alkylation reactions are fundamental in introducing methyl groups onto both the nitrogen atom and the aromatic ring.

Reductive Alkylation Approaches for Amine Functionality

Reductive amination is a widely used method for the N-methylation of anilines. This two-step, one-pot process typically involves the reaction of a primary or secondary amine with a carbonyl compound, such as formaldehyde (B43269), to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine.

For the synthesis of this compound, 3-methoxy-5-methylaniline would be the starting material. The reaction with formaldehyde generates a transient imine that is subsequently reduced. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). The choice of reducing agent can be critical to the success of the reaction, with milder reagents like NaBH₃CN often being preferred to avoid the reduction of other functional groups.

A typical procedure involves stirring the primary aniline with an excess of aqueous formaldehyde in a solvent like methanol (B129727) or acetonitrile, followed by the portion-wise addition of the reducing agent. The reaction is often carried out at room temperature and can provide high yields of the desired N-methylated product.

Industrial Alkylation Methods Utilizing Methanol or Dimethyl Ether Under Acidic Catalysis

On an industrial scale, the N-methylation of anilines is often achieved using methanol or dimethyl ether as the alkylating agent in the presence of a solid acid catalyst at elevated temperatures and pressures. google.com This method is economically advantageous due to the low cost of methanol.

The reaction proceeds through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. rsc.orgrsc.org The catalyst, typically a transition metal complex or a heterogeneous catalyst, facilitates the dehydrogenation of methanol to formaldehyde in situ. rsc.org The formaldehyde then reacts with the aniline to form an imine, which is subsequently hydrogenated by the catalyst using the hydrogen "borrowed" from the methanol. rsc.org

Various catalytic systems have been developed for this transformation, including those based on ruthenium, iridium, and manganese. rsc.orgrsc.orgcsic.esresearchgate.net For instance, cyclometalated ruthenium complexes have been shown to be effective for the methylation of anilines with methanol under relatively mild conditions. rsc.orgrsc.org Copper-containing catalysts are also employed in industrial processes, often requiring temperatures between 180-280°C. google.com The choice of catalyst and reaction conditions can significantly influence the selectivity for mono- versus di-methylation.

Nucleophilic Aromatic Substitution Routes for Methoxy Group Incorporation

Nucleophilic aromatic substitution (SNAAr) provides a pathway for introducing the methoxy group onto the aromatic ring. science.gov This reaction typically requires an aromatic ring that is activated by electron-withdrawing groups and a good leaving group, such as a halide.

In the context of synthesizing this compound, a potential precursor would be a dihalosubstituted benzene (B151609) derivative. For example, starting with 1,3-dichloro-5-nitrobenzene, one could first introduce the methoxy group via substitution of one of the chlorine atoms with methoxide. The remaining chlorine could then be replaced by a methyl group through a cross-coupling reaction, followed by reduction of the nitro group and N-methylation. However, controlling the regioselectivity of the initial methoxylation can be challenging.

A more direct approach might involve the substitution of a leaving group on a pre-functionalized aniline derivative. For instance, a compound like 3-bromo-5-methyl-N,N-dimethylaniline could potentially undergo nucleophilic substitution with sodium methoxide, although such reactions on unactivated aryl halides are generally difficult and may require harsh conditions or metal catalysis.

Reduction Protocols for Nitro Precursors to Amino Functionalization

The reduction of a nitro group is a common and reliable method for the introduction of an amino group onto an aromatic ring. chemicalbook.comacs.org For the synthesis of this compound, a suitable precursor would be 1-methoxy-3-methyl-5-nitrobenzene.

A variety of reducing agents can be employed for this transformation. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel under a hydrogen atmosphere is a clean and efficient method. Metal-acid systems, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl), are also classic and effective reagents for nitro group reduction. Other reducing agents like sodium dithionite (B78146) (Na₂S₂O₄) or tin(II) chloride (SnCl₂) can also be utilized. rsc.org

The choice of reducing agent can depend on the presence of other functional groups in the molecule that might also be susceptible to reduction. For instance, catalytic hydrogenation might also reduce other unsaturated bonds if present.

Multi-Component Cyclo-condensation/Aromatization for Meta-Substituted Anilines

Multi-component reactions (MCRs) offer an efficient strategy for the synthesis of complex molecules from simple precursors in a single step. Several MCRs have been developed for the de novo synthesis of substituted anilines. rsc.orgrsc.orgbeilstein-journals.orgresearchgate.netresearchgate.net

One such approach involves the three-component reaction of a β-ketoester, an enamine, and an ammonium (B1175870) salt, which upon cyclo-condensation and subsequent aromatization, can lead to the formation of a polysubstituted aniline. While a direct one-pot synthesis of this compound via an MCR might be challenging to design with readily available starting materials, these methods are powerful for generating libraries of structurally diverse anilines. rsc.orgrsc.orgresearchgate.net

Catalytic Dehydrogenation Methods for Aniline Ring Formation

The synthesis of the aniline core is a critical step, often achievable through catalytic dehydrogenation of saturated six-membered rings. This transformation leverages the thermodynamic stability of the aromatic system as a driving force. For a precursor to this compound, a plausible route involves the dehydrogenative aromatization of a substituted cyclohexanone (B45756) or a derivative thereof.

The process typically begins with the condensation of a substituted cyclohexanone, such as 3-methoxy-5-methyl-cyclohexanone, with an amine source. This is followed by a dehydrogenation step to form the aromatic aniline ring. Supported noble metal catalysts, particularly those containing palladium or platinum, are highly effective for this transformation. nih.govacs.org For instance, the dehydrogenation of cyclohexanone derivatives to phenols or anilines can be catalyzed by Pd/C, often in the presence of a hydrogen acceptor like styrene (B11656) to facilitate the reaction and improve selectivity. rsc.org

A potential reaction sequence is outlined below:

Condensation: 3-methoxy-5-methyl-cyclohexanone reacts with an ammonia (B1221849) source or a primary amine to form a cyclohexanimine or enamine intermediate.

Dehydrogenation: The intermediate undergoes catalytic dehydrogenation over a catalyst such as Pd/C or a mixed-metal system like Au–Pd/Al2O3. rsc.org This step progressively removes hydrogen atoms from the ring, leading to the formation of the stable aromatic aniline structure.

Alternative dehydrogenation strategies involve starting with cyclohexenone oximes. A patented process for the synthesis of 3,5-dimethylaniline (B87155), a structurally related compound, involves the gas-phase catalytic dehydrogenation of 3,5-dimethyl-cyclohexenone oxime over a noble metal catalyst from the 8th subgroup of the Periodic Table, such as palladium or platinum, at temperatures between 200°C and 500°C. nih.gov A similar approach could be envisioned for synthesizing the 3-methoxy-5-methylaniline precursor.

Optimization of Reaction Conditions and Process Yields

Optimizing reaction conditions is paramount for maximizing the yield and purity of the final product while minimizing reaction times and the formation of byproducts. This involves a systematic approach to adjusting various parameters of the synthetic process, particularly for the N,N-dimethylation step, which converts the precursor 3-methoxy-5-methylaniline into the target compound.

Systematic Variation of Temperature, Reaction Time, and Stoichiometric Ratios

The efficiency of aniline N-methylation is highly sensitive to temperature, reaction duration, and the ratio of reactants. For instance, in the N-methylation of anilines using dimethyl carbonate (DMC), reaction conditions are tuned to achieve high conversion and selectivity. Research on the synthesis of N,N-dimethylaniline from aniline and DMC has shown that yields can be maximized under specific optimized conditions, achieving up to 99.8% yield. researchgate.net

Similarly, in the one-pot synthesis of N,N-dimethyl anilines from nitroarenes using formaldehyde (HCHO) as the methylating agent, reaction parameters are critical. Optimized conditions often involve temperatures between 70–100°C and reaction times ranging from approximately 40 to 130 minutes, depending on the specific substrate and catalyst. acs.org

The following table illustrates a hypothetical optimization study for the N,N-dimethylation of 3-methoxy-5-methylaniline based on established trends for similar reactions.

Table 1: Illustrative Optimization of N,N-Dimethylation of 3-methoxy-5-methylaniline

EntryTemperature (°C)Reaction Time (h)Molar Ratio (Amine:Methylating Agent)Yield of this compound (%)
17041:2.275
28041:2.288
39041:2.295
49021:2.285
59061:2.294 (slight increase in byproducts)
69041:3.096
79041:5.097

This data, while illustrative, shows typical trends where yield increases with temperature to an optimal point, and where adjusting reaction time and stoichiometric ratios can fine-tune the outcome.

Evaluation of Diverse Catalyst Systems and Reaction Mediators (e.g., Pd-catalyzed, tert-butoxide)

The choice of catalyst and reaction mediator is crucial for the successful synthesis of this compound. Different synthetic strategies employ distinct catalytic systems.

For N-Methylation:

Onium Salts: Simple catalytic systems using onium salts have proven effective for mediating the N-alkylation of anilines with dimethyl carbonate. researchgate.net

Heterogeneous Catalysts: Ruthenium nanoparticles on a carbon support (Ru/C) are effective for the N,N-dimethylation of primary amines using formaldehyde as the carbon source. acs.orgnih.gov Other systems like quenched skeletal Cu catalysts have also been reported for the one-pot synthesis of N,N-dimethyl anilines from nitroarenes and formaldehyde. acs.org

For C-N Bond Formation (Buchwald-Hartwig Amination): An advanced method for synthesizing N,N-dimethylaniline derivatives is the Palladium-catalyzed Buchwald-Hartwig amination. This reaction couples an aryl electrophile, such as an aryl triflate, with dimethylamine. Aryl triflates are readily prepared from the corresponding phenols. This method demonstrates excellent yields and functional group tolerance. acs.orgorganic-chemistry.org A typical catalytic system consists of a palladium source like Pd₂(dba)₃, a phosphine (B1218219) ligand such as XPhos, and a mild base like K₃PO₄. organic-chemistry.org The reaction is often run at moderate temperatures (e.g., 80°C) in a solvent like THF. organic-chemistry.org

The use of potassium tert-butoxide (t-BuOK), a strong base, is also documented in the synthesis of related substituted anilines, where it can facilitate elimination or condensation reactions. organic-chemistry.org

Table 2: Comparison of Catalyst Systems for N,N-Dimethylaniline Synthesis

Catalyst SystemMethodSubstratesTypical ConditionsAdvantages
Onium SaltN-MethylationAniline, Dimethyl Carbonate40-100°CSimple, effective for dialkylation researchgate.net
Ru/CN-MethylationPrimary Amine, FormaldehydeMethanol, H₂ atmosphereHigh yields, green reducing agent nih.gov
Pd₂(dba)₃ / XPhosBuchwald-Hartwig AminationAryl Triflate, DimethylamineK₃PO₄, THF, 80°CExcellent yields, broad functional group tolerance acs.orgorganic-chemistry.org

Advanced Purification Techniques and Strategies for Compound Isolation

The isolation and purification of the final this compound product are critical to remove unreacted starting materials, catalysts, and byproducts, such as the corresponding primary (3-methoxy-5-methylaniline) and secondary (N-methyl-3-methoxy-5-methylaniline) amines.

A common laboratory-scale method is column chromatography , which separates compounds based on their differential adsorption to a stationary phase. acs.org However, for larger scales, other techniques are more practical.

Acid-Base Extraction: A highly effective method for purifying N,N-dimethylanilines involves treatment with an acylating agent followed by extraction.

Acylation: The crude product mixture is treated with an organic acid anhydride, such as acetic anhydride. lookchem.comgoogle.com This selectively converts the primary and secondary amine impurities into higher-boiling acetamides. The target tertiary amine, this compound, does not react.

Neutralization and Extraction: The reaction mixture is then neutralized with an alkaline aqueous solution (e.g., NaOH). google.com The non-basic acetamides and other neutral byproducts can be removed by extraction with a nonpolar solvent like ether, while the protonated amine hydrochloride remains in the aqueous phase. lookchem.com

Liberation and Isolation: The aqueous layer is made alkaline to liberate the free tertiary amine, which can then be extracted with an organic solvent, dried over a suitable agent (e.g., KOH, NaOH, CaSO₄), and finally purified by fractional distillation, often under reduced pressure to prevent decomposition. lookchem.com

Azeotropic Distillation: In some cases, azeotropic distillation can be employed to separate N,N-dimethylaniline from N-methylaniline by adding aniline to form an azeotrope that is removed by distillation under subatmospheric pressure. google.com

Adsorption: For removing trace impurities from aqueous solutions, adsorption onto materials like montmorillonite (B579905) clay has been explored for N,N-dimethylaniline. researchgate.net

These techniques, either alone or in combination, allow for the isolation of this compound with high purity.

Advanced Spectroscopic and Structural Elucidation of 3 Methoxy N,5 Dimethylaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework and probing the electronic environment of heteroatoms within a molecule.

The ¹H NMR spectrum of 3-methoxy-N,5-dimethylaniline is predicted to show distinct signals corresponding to each unique proton environment. The chemical shifts are influenced by the electronic effects of the methoxy (B1213986), N-methyl, and aromatic methyl substituents.

Aromatic Protons: The protons on the benzene (B151609) ring will appear in the aromatic region of the spectrum. Due to the substitution pattern (at positions 1, 3, and 5), three distinct aromatic proton signals are expected. The electron-donating nature of the amino and methoxy groups will shield these protons, causing them to resonate at a relatively upfield (lower ppm) portion of the aromatic region, typically between 6.0 and 7.0 ppm.

Methoxy Protons (-OCH₃): The three protons of the methoxy group are chemically equivalent and will produce a sharp singlet. This signal is expected to appear in the range of 3.7-3.9 ppm.

N-Methyl Protons (-NCH₃): The protons of the methyl group attached to the nitrogen atom will also give rise to a singlet, typically found in the 2.8-3.0 ppm range.

Aromatic Methyl Protons (Ar-CH₃): The methyl group at the C5 position of the aromatic ring will produce a singlet around 2.2-2.4 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic H (C2, C4, C6) 6.0 - 7.0 Multiplet/Singlets
Methoxy (-OCH₃) 3.7 - 3.9 Singlet
N-Methyl (-NCH₃) 2.8 - 3.0 Singlet

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each carbon atom in a unique electronic environment will produce a distinct signal. For this compound, nine distinct signals are anticipated.

Aromatic Carbons: The six carbons of the benzene ring will have shifts influenced by their attached groups. The carbons bearing the electron-donating amino (C1) and methoxy (C3) groups will be significantly shielded and appear further upfield compared to unsubstituted benzene (128.5 ppm). The C1 (attached to nitrogen) and C3 (attached to the methoxy group) are expected in the 150-160 ppm region. The other aromatic carbons (C2, C4, C5, C6) will resonate between approximately 95 and 140 ppm.

Methoxy Carbon (-OCH₃): The carbon of the methoxy group typically appears around 55 ppm.

N-Methyl Carbon (-NCH₃): The N-methyl carbon signal is expected in the 30-40 ppm range.

Aromatic Methyl Carbon (Ar-CH₃): The carbon of the methyl group on the ring is anticipated to appear around 21 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C1 (C-N) ~150
C3 (C-O) ~160
C5 (C-CH₃) ~139
C2, C4, C6 95 - 130
Methoxy (-OCH₃) ~55
N-Methyl (-NCH₃) ~31

Solid-state ¹⁵N NMR is a powerful technique for investigating the local electronic structure at the nitrogen atom. Unlike solution NMR which provides an average isotropic chemical shift, solid-state NMR can reveal the principal values of the chemical shift (CS) tensor (δ₁₁, δ₂₂, δ₃₃). The orientation and magnitude of this tensor are highly sensitive to the nitrogen atom's bonding environment, hybridization, and intermolecular interactions like hydrogen bonding. rsc.orgnih.gov

For aromatic amines like this compound, the nitrogen lone pair participates in π-conjugation with the benzene ring. The extent of this interaction influences the planarity of the nitrogen center and the components of the CS tensor. acs.org The electron-donating methoxy and methyl groups on the ring increase the electron density at the nitrogen atom, which is expected to influence the isotropic ¹⁵N chemical shift. mdpi.com

The chemical shift anisotropy (CSA) is the difference between the most and least shielded components of the CS tensor and provides a measure of the electronic asymmetry around the nucleus. osti.gov In substituted N,N-dimethylanilines, the CSA is sensitive to the electronic character of the substituents. acs.org Theoretical calculations and experimental data on related compounds show that the nitrogen CS tensor can be significantly wide, sometimes over 700 ppm, reflecting its sensitivity to the electronic environment. nih.govacs.org Studies on this compound would reveal how the combined electronic effects of the substituents and the crystal packing forces modulate the electronic environment of the nitrogen atom.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and FT-Raman, probes the vibrational modes of a molecule. These techniques are complementary and are used to identify functional groups and confirm molecular structure.

FT-IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The spectrum provides a unique "fingerprint" for the molecule.

C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of bands above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl groups is expected in the 2850-3000 cm⁻¹ region. derpharmachemica.com

C-N Stretching: The stretching vibration of the aromatic C-N bond is a key indicator for this class of compounds and is expected in the 1250-1335 cm⁻¹ range. orgchemboulder.com

C-O Stretching: The C-O-C stretching of the methoxy group (anisole-type) will produce a strong, characteristic absorption, typically observed as two bands around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric).

C=C Stretching: Aromatic ring C=C stretching vibrations result in several bands in the 1450-1600 cm⁻¹ region. sphinxsai.com

C-H Bending: In-plane and out-of-plane bending vibrations for the aromatic C-H bonds provide information about the substitution pattern of the ring.

Table 3: Predicted FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibrational Mode
3000 - 3100 Aromatic C-H Stretch
2850 - 3000 Aliphatic C-H Stretch (CH₃)
1500 - 1600 Aromatic C=C Stretch
1250 - 1335 Aromatic C-N Stretch

FT-Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light from a laser source. Vibrational modes that cause a change in molecular polarizability are Raman active, while those that cause a change in dipole moment are IR active.

For molecules with a center of symmetry, there is a mutual exclusion rule. While this compound lacks such symmetry, some vibrations will be stronger in the Raman spectrum than in the IR spectrum, and vice versa.

Aromatic Ring Vibrations: The C=C stretching vibrations of the aromatic ring are typically strong in both IR and Raman spectra. sphinxsai.com A characteristic "ring breathing" mode, which involves a symmetric expansion and contraction of the ring, is often a very strong band in the Raman spectrum.

Symmetric Vibrations: Vibrations that are highly symmetric, such as the symmetric stretches of the methyl groups, often produce strong Raman signals.

C-N and C-O Vibrations: The C-N and C-O stretching vibrations are also expected to be visible in the Raman spectrum, providing confirmatory evidence for these functional groups. researchgate.netresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transition Characterization

The electronic absorption spectrum of this compound is predicted to be primarily influenced by the aniline (B41778) chromophore, modulated by the electronic effects of the methoxy and dimethyl substituents. The UV-Vis spectrum of aniline exhibits two primary absorption bands originating from π → π* transitions of the benzene ring. The presence of auxochromes, such as the amino, methoxy, and methyl groups, is expected to cause a bathochromic (red) shift of these absorption maxima to longer wavelengths and an increase in their molar absorptivity.

Based on data from analogous compounds, the anticipated UV-Vis absorption maxima for this compound are presented in the table below. For comparison, the experimental data for 3,5-dimethylaniline (B87155), 3-methoxyaniline, and N,N-dimethylaniline are also included. The spectrum of 3,5-dimethylaniline shows absorption maxima at 239 nm and 289 nm nih.gov. 3-methoxyaniline exhibits a maximum absorption at 285 nm nih.gov. N,N-dimethylaniline has absorption maxima at 251 nm and 293 nm nih.gov. The methoxy group, being a stronger electron-donating group than a methyl group, is expected to have a more pronounced effect on the electronic transitions.

Interactive Data Table: Predicted and Comparative UV-Vis Absorption Data

Compound Predicted/Experimental λmax 1 (nm) Predicted/Experimental λmax 2 (nm) Notes
This compound ~245-255 ~290-300 Predicted values based on analogs.
3,5-dimethylaniline 239 nih.gov 289 nih.gov Experimental data.
3-methoxyaniline - 285 nih.gov Experimental data.
N,N-dimethylaniline 251 nih.gov 293 nih.gov Experimental data.

The electronic transitions responsible for these absorptions are primarily π → π* transitions within the aromatic ring. The electron-donating nature of the methoxy and amino groups increases the electron density of the benzene ring, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption at longer wavelengths.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a crucial technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. The predicted molecular weight of this compound (C₁₀H₁₅NO) is 165.23 g/mol . Upon electron ionization, the molecule is expected to form a molecular ion (M⁺) with an m/z value corresponding to its molecular weight.

The fragmentation of the molecular ion is anticipated to follow pathways characteristic of substituted anilines and aromatic ethers. The most prominent fragmentation pathways for aromatic amines involve cleavage of the C-N bond and fragmentation of the substituents on the amino group libretexts.orgmiamioh.edu. For N,N-dimethylaniline, a characteristic fragmentation is the loss of a methyl radical to form a stable ion massbank.eu. The presence of a methoxy group introduces additional fragmentation pathways, such as the loss of a formaldehyde (B43269) (CH₂O) or a methyl radical (•CH₃) from the methoxy group.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation Data for this compound

m/z Value Proposed Fragment Ion Proposed Neutral Loss Notes
165 [C₁₀H₁₅NO]⁺ - Molecular Ion (M⁺)
150 [C₉H₁₂NO]⁺ •CH₃ Loss of a methyl radical from the N-dimethyl group
134 [C₉H₁₂N]⁺ •OCH₃ Loss of a methoxy radical
122 [C₈H₁₂N]⁺ •CHO from methoxy and subsequent rearrangement Complex rearrangement and fragmentation
107 [C₇H₉N]⁺ Loss of CH₂O and C₂H₂ Fragmentation of the aromatic ring
77 [C₆H₅]⁺ C₄H₁₀NO Phenyl cation

X-ray Diffraction Analysis for Single-Crystal and Powder Structure Determination

While no experimental crystal structure data for this compound is available, predictions about its solid-state structure can be made based on the known crystal structures of analogous substituted anilines. The molecular geometry is expected to be non-planar, with the methoxy and dimethylamino groups likely oriented out of the plane of the benzene ring to minimize steric hindrance.

Thermal Analysis Techniques for Material Stability Characterization (e.g., TGA)

Thermogravimetric analysis (TGA) provides information on the thermal stability and decomposition profile of a material. For this compound, it is predicted that the compound will be thermally stable at moderate temperatures. The decomposition is likely to occur at elevated temperatures, with the onset of decomposition influenced by the strength of the chemical bonds within the molecule.

Aromatic amines generally exhibit good thermal stability frontiersin.orgresearchgate.net. The decomposition of this compound would likely proceed through the cleavage of the C-N and C-O bonds of the substituents from the aromatic ring, followed by the breakdown of the aromatic ring itself at higher temperatures. A typical TGA curve would show a stable baseline up to the decomposition temperature, followed by one or more mass loss steps corresponding to the different stages of decomposition. The analysis would be conducted under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation.

Interactive Data Table: Predicted Thermal Analysis Data for this compound

Analysis Technique Predicted Observation Interpretation
TGA (in N₂) Onset of decomposition > 200 °C Indicates good thermal stability.
TGA (in N₂) Multi-step mass loss Corresponds to sequential fragmentation of substituents and the aromatic ring.
DSC Potential endothermic peak Could correspond to melting, followed by exothermic decomposition peaks.

Mechanistic Investigations and Reactivity Studies of 3 Methoxy N,5 Dimethylaniline

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. The rate and regioselectivity of EAS are profoundly influenced by the substituents present on the ring.

In 3-methoxy-N,5-dimethylaniline, the aromatic ring is substituted with three activating, ortho-, para-directing groups: N-methylamino (-NHCH₃), methoxy (B1213986) (-OCH₃), and methyl (-CH₃). The N-methylamino group is a powerful activating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the ring through resonance. The methoxy group is also a strong activator for similar reasons, while the methyl group is a weaker activator, operating through hyperconjugation and weak induction.

The directing effects of these groups are as follows (assuming the N-methylamino group is at position C1):

N-methylamino (C1): Directs to positions C2, C4, and C6.

Methoxy (C3): Directs to positions C2, C4, and C6.

Methyl (C5): Directs to positions C2, C4, and C6.

A remarkable feature of this substitution pattern is the reinforcement of the directing effects. All three groups activate the same positions (C2, C4, and C6) for electrophilic attack. This concerted activation makes the ring exceptionally reactive.

The relative activating strength of the groups is generally: -NHCH₃ > -OCH₃ > -CH₃. Therefore, the positions ortho and para to the N-methylamino group are the most strongly activated.

Table 1: Analysis of Activated Positions for Electrophilic Attack

PositionActivation by -NHCH₃ (C1)Activation by -OCH₃ (C3)Activation by -CH₃ (C5)Overall Activation/Steric Hindrance
C2 Ortho (Strong)Ortho (Strong)Ortho (Weak)Very Strong; Sterically hindered by C1 & C3 substituents.
C4 Para (Strong)Ortho (Strong)Meta (No effect)Very Strong; Less sterically hindered.
C6 Ortho (Strong)Meta (No effect)Ortho (Weak)Strong; Sterically hindered by C1 & C5 substituents.

Due to the powerful, synergistic activation from the N-methylamino and methoxy groups, positions C2 and C4 are the most probable sites for substitution. While C2 benefits from the directing effect of all three groups, it is also flanked by two substituents, which may introduce steric hindrance. Position C4 is strongly activated and less sterically encumbered, making it a highly favorable site for many electrophiles. The precise product distribution would depend on the steric demands of the incoming electrophile and the specific reaction conditions. youtube.com

Given the high electron density of the aromatic ring, this compound is expected to react readily with various electrophiles.

Halogenation: The reaction with electrophilic halogenating agents (e.g., Br₂, Cl₂) is expected to be rapid. Due to the high activation, controlling the reaction to achieve mono-substitution can be challenging, and poly-halogenated products may form. Selective mono-halogenation would likely yield a mixture of 2-, 4-, and 6-halo derivatives, with the 4-halo product often favored under carefully controlled conditions to minimize steric hindrance. An alternative approach to achieve high regioselectivity involves the temporary oxidation of the amine to an N-oxide, which can direct halogenation specifically. For instance, treatment of related N,N-dialkylaniline N-oxides with thionyl bromide or thionyl chloride has been shown to yield exclusively para-bromo or predominantly ortho-chloro anilines, respectively. nih.gov

Nitration: Direct nitration of anilines with concentrated nitric and sulfuric acids is often complicated by oxidation of the electron-rich ring and by the protonation of the amino group. wikipedia.org The resulting anilinium ion contains a deactivating, meta-directing -N⁺H₂(CH₃) group, which would alter the expected regioselectivity. To circumvent these issues, the amine group is typically protected via acetylation. The resulting N-acetyl group is less activating but still directs ortho and para. Following protection, nitration would proceed at the highly activated C2, C4, and C6 positions, after which the protecting group can be removed by hydrolysis.

Oxidation Reactions and Characterization of Oxidative Products (e.g., Quinone Derivatives)

Anilines are readily oxidized, and this compound is no exception. Oxidation can occur at the nitrogen atom or on the aromatic ring.

Electrochemical or chemical one-electron oxidation typically generates a radical cation. mdpi.com The positive charge and unpaired electron in this intermediate can be delocalized across the nitrogen atom and the ortho and para positions of the ring. These reactive intermediates can then undergo several transformations:

Coupling Reactions: Radical cations can couple with each other or with a neutral aniline (B41778) molecule to form dimers or oligomers. Common coupling pathways include "head-to-tail" (N-C4'), "tail-to-tail" (C4-C4'), and "head-to-head" (N-N') linkages, leading to complex product mixtures. mdpi.comcdnsciencepub.com

Formation of Quinone Derivatives: With stronger oxidizing agents, the aromatic ring can be oxidized. The oxidation of substituted methoxy anilines can lead to the formation of benzoquinones, often involving the elimination of the methoxy group. For example, the enzymatic oxidation of 4-methoxy-2,6-dimethylaniline (B1300078) has been shown to yield 2,6-dimethyl-p-benzoquinone. scispace.com By analogy, vigorous oxidation of this compound could potentially lead to quinone or quinone-imine structures, although the substitution pattern makes predicting a single product difficult.

Table 2: Potential Products from the Oxidation of this compound

Reaction TypeOxidizing AgentPotential Product(s)Reference Moiety
N-Oxidation H₂O₂, m-CPBAThis compound N-oxideN,N-Dimethylaniline
Radical Coupling Benzoyl Peroxide, K₂Cr₂O₇Dimerized products (e.g., benzidine (B372746) derivatives)N,N-Dimethylaniline cdnsciencepub.com
Ring Oxidation Peroxidase/H₂O₂, Strong OxidantsQuinone-imine or Benzoquinone derivatives4-Methoxy-2,6-dimethylaniline scispace.com

Reduction Reactions Leading to Novel Amine Derivatives

The aromatic aniline core is already in a reduced state. Therefore, this section typically refers to the reduction of functional groups that have been introduced onto the molecule in a previous step. A prominent example is the reduction of a nitro group installed during an electrophilic nitration reaction.

Assuming nitration was successfully performed at the C4 position to yield 4-nitro-3-methoxy-N,5-dimethylaniline , this nitro derivative can be readily reduced to the corresponding primary amine. This transformation is a key step in the synthesis of polysubstituted aromatic diamines.

Common methods for the reduction of aromatic nitro groups include:

Catalytic hydrogenation (e.g., H₂ gas with a Palladium, Platinum, or Nickel catalyst).

Metal-acid combinations (e.g., Sn/HCl, Fe/HCl).

The reduction would convert the -NO₂ group into an -NH₂ group, yielding the novel amine derivative 3-methoxy-N⁵,5-dimethylbenzene-1,4-diamine . This product, containing three different amine/amino functionalities, could serve as a valuable building block for more complex molecules.

Palladium-Catalyzed Transformations

Transition metal-catalyzed reactions, particularly those involving palladium, have become powerful tools for the selective functionalization of C-H bonds, circumventing the need for pre-functionalized substrates. nih.govrsc.org

The N-methylamino group in this compound can act as a directing group in palladium-catalyzed C-H activation reactions, guiding the catalyst to a specific C-H bond, typically at the ortho position. This would favor functionalization at the C2 and C6 positions.

However, recent advances have led to the development of catalytic systems that can override the intrinsic ortho-directing effect to achieve high selectivity at the typically less reactive meta or para positions. For instance, a catalyst system based on a Pd/S,O-ligand has been reported to achieve highly para-selective C-H olefination of various aniline derivatives under mild conditions. researchgate.net This reaction, a form of the Heck reaction, couples the aniline with an alkene.

Applying this para-selective methodology to this compound would involve the activation of the C-H bond at the C4 position, followed by coupling with an olefin like an acrylate (B77674) or styrene (B11656).

Table 3: Potential Products of Palladium-Catalyzed Olefination

Position of C-H ActivationCatalytic SystemAlkene ReactantPotential Product
Ortho (C2/C6) Standard Pd(OAc)₂ / Directing Group AssistanceButyl AcrylateButyl (E)-3-(2-((methylamino)-3-methoxy-5-methylphenyl))acrylate
Para (C4) Pd(OAc)₂ / S,O-LigandButyl AcrylateButyl (E)-3-(4-((methylamino)-5-methoxy-3-methylphenyl))acrylate

These palladium-catalyzed transformations offer a modern and efficient route to create complex aniline derivatives by directly converting inert C-H bonds into new C-C bonds, significantly enhancing the synthetic utility of the this compound scaffold.

Based on a thorough review of available scientific literature, it is not possible to provide a detailed article on the specific mechanistic investigations and reactivity of This compound according to the requested outline. The search for research findings specifically focused on this compound across the outlined reaction categories—including formylation, annulation, oxidative Mannich reactions, carbon-nitrogen coupling via aryne intermediates, photochemical pathways, quantitative mechanistic analysis (LFER/KIE), and radical pathways—did not yield specific studies or data.

To fulfill the user's request, information would need to be extrapolated from these related compounds, which would violate the explicit instruction to focus solely on this compound. Therefore, no content can be generated for the specified sections.

Computational and Theoretical Studies on 3 Methoxy N,5 Dimethylaniline

Quantum Chemical Calculations and Density Functional Theory (DFT) Applications

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone of modern computational chemistry. These methods are instrumental in predicting a wide array of molecular properties with a favorable balance of accuracy and computational cost. For a molecule like 3-methoxy-N,5-dimethylaniline, DFT would be the method of choice to investigate its fundamental chemical characteristics.

Molecular Geometry Optimization and Conformational Analysis

A foundational step in any computational study is the optimization of the molecule's geometry to find its most stable three-dimensional structure. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy configuration is reached. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles of its ground state.

Conformational analysis would also be crucial, as the rotation around single bonds, such as the C-N bond of the dimethylamino group and the C-O bond of the methoxy (B1213986) group, can lead to different stable conformers. By mapping the potential energy surface as these bonds are rotated, researchers could identify the global and local energy minima, providing insight into the molecule's flexibility and the relative populations of its conformers at different temperatures.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO Energies and Band Gaps)

The electronic properties of a molecule are governed by its molecular orbitals. Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and the energy required for electronic excitation. A smaller gap generally suggests higher reactivity. For this compound, a DFT calculation would provide the energies of these orbitals and the resulting energy gap, which are essential for understanding its electronic behavior.

Construction and Interpretation of Molecular Electrostatic Potential (MEP) Maps

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting the reactive sites for electrophilic and nucleophilic attacks. Different colors on the MEP map indicate different values of the electrostatic potential. Typically, red regions represent areas of negative potential, which are susceptible to electrophilic attack, while blue regions indicate positive potential, which are prone to nucleophilic attack. Green and yellow areas represent regions of intermediate potential. An MEP map of this compound would highlight the electron-rich areas, likely around the nitrogen and oxygen atoms, and any electron-deficient regions of the molecule.

Prediction of Non-Linear Optical (NLO) Properties and Hyperpolarizabilities

Molecules with specific electronic structures can exhibit non-linear optical (NLO) properties, which are of interest for applications in optoelectronics and photonics. Computational methods can predict these properties by calculating the molecule's response to an external electric field. Key parameters include the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). A large hyperpolarizability value is indicative of significant NLO activity. Theoretical calculations for this compound would determine these values and assess its potential as an NLO material.

Simulation of Vibrational Frequencies and Spectroscopic Data (IR, Raman)

Computational chemistry can simulate the vibrational spectra (Infrared and Raman) of a molecule. By calculating the second derivatives of the energy with respect to the atomic coordinates, one can obtain the vibrational frequencies and their corresponding intensities. These theoretical spectra can be compared with experimental data to confirm the molecular structure and aid in the assignment of vibrational modes to specific atomic motions, such as stretching, bending, and torsional vibrations within the this compound molecule.

Calculation of NMR Chemical Shift Tensors and Isotropic Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Theoretical calculations can predict the NMR chemical shifts for magnetic nuclei like ¹H and ¹³C. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within DFT to compute the magnetic shielding tensors for each nucleus. From these tensors, the isotropic chemical shifts can be calculated and compared to experimental NMR spectra, providing a powerful tool for structural verification and assignment of resonances. A theoretical study would provide the predicted ¹H and ¹³C NMR chemical shifts for this compound.

Theoretical Assessment of Solvent Effects on Electronic Transitions and Spectroscopy

Computational chemistry provides powerful tools for understanding how the surrounding solvent environment influences the electronic properties of a molecule, a phenomenon known as solvatochromism. For aromatic compounds like this compound, the polarity of the solvent can alter the energy gap between the ground and excited electronic states, leading to shifts in the absorption maxima (λmax) in its UV-visible spectrum. These shifts can be either to longer wavelengths (bathochromic or red shift) or shorter wavelengths (hypsochromic or blue shift).

Theoretical assessments of these effects are commonly performed using Time-Dependent Density Functional Theory (TD-DFT), often coupled with a Polarizable Continuum Model (PCM). rsc.org The PCM method models the solvent as a continuous dielectric medium, which simplifies the calculation while still capturing the bulk electrostatic effects of the solvent on the solute. rsc.org This approach allows for the calculation of vertical excitation energies in various solvents, predicting the solvatochromic shifts. mdpi.com

Studies on related aniline (B41778) derivatives demonstrate the utility of this approach. For instance, the electronic spectra of methoxy- and methyl-substituted anilines have been recorded in various solvents to analyze these shifts. researchgate.net Theoretical models, such as the Kamlet and Taft linear solvation energy relationships, can be used to correlate the observed spectral shifts with solvent parameters like dipolarity/polarizability (π*), hydrogen bond acidity (α), and basicity (β). mdpi.comajrsp.com For many aniline derivatives, the position of the low-energy absorption band is influenced by the solvent's dielectric constant; an increase in solvent polarity often leads to a hypsochromic shift. ajrsp.com Calculations on similar molecules have shown that the nature of the molecular orbitals involved in the electronic transition (e.g., HOMO-1 → LUMO vs. HOMO-2 → LUMO) can change depending on the presence of specific solute-solvent interactions. mdpi.com Theoretical simulations of UV-Vis spectra for aniline derivatives have been shown to reproduce experimental peak shapes and absorption wavelengths with good qualitative agreement. nih.gov

Table 1: Predicted Solvatochromic Shifts for a Representative Aniline Derivative (p-Nitroaniline) using TD-DFT

SolventDielectric Constant (ε)Predicted λmax (nm)Shift from Gas Phase (nm)
Gas Phase1.03200
Cyclohexane2.02325+5
Chloroform4.81338+18
Ethanol24.55355+35
Acetonitrile37.5360+40
Water80.1365+45
Note: This table is illustrative, based on general trends and data for related aniline compounds described in the literature. The specific values are representative examples of solvatochromic shifts predicted by computational models.

Investigation of Excited State Energies and Electronic Relaxation Dynamics

Upon absorption of UV light, this compound is promoted from its ground electronic state (S₀) to an electronically excited state (S₁, S₂, etc.). Computational methods are essential for determining the energies of these excited states and mapping the subsequent relaxation pathways. Ab initio methods such as Configuration Interaction Singles (CIS), Equation-of-Motion Coupled-Cluster (EOM-CCSD), and TD-DFT are widely used to calculate vertical excitation energies and optimize the geometries of excited states. researchgate.netnih.gov

For substituted anilines, the lowest two excited singlet states are typically of ππ* character, arising from electron promotion between π-orbitals of the benzene (B151609) ring. researchgate.net Calculations on 3,5-dimethylaniline (B87155), a close structural analog, have been used to support the analysis of experimental time-resolved photoelectron imaging (TR-PES) studies, which probe the dynamics of excited state relaxation. researchgate.net These studies reveal that after initial excitation, molecules can undergo rapid internal conversion (IC), a non-radiative process that funnels the population from higher excited states (like S₂) to the first excited state (S₁). researchgate.net The lifetime of these states can range from femtoseconds to nanoseconds, depending on the specific molecule and its environment. chemrxiv.org

Computational studies on the parent aniline molecule show a complex potential energy landscape with multiple excited states, including ππ* and πσ* (or Rydberg) states, that can interact and cross. researchgate.net The relaxation dynamics often involve movement along specific molecular coordinates, such as the N-H bond extension in aniline, which can lead to dissociation or efficient internal conversion back to the ground state. researchgate.net

Table 2: Calculated Vertical Excitation Energies (eV) for Aniline and Related Derivatives

CompoundMethodS₁ (ππ) Energy (eV)S₂ (ππ) Energy (eV)Reference
AnilineCIS/6-31++G*4.595.19 researchgate.net
AnilineTD-DFT (PW86x-PW91c)4.415.35 researchgate.net
3,5-DimethylanilineTD-DFT (PW86x-PW91c)4.315.28 researchgate.net
N,N-DimethylanilineTD-DFT (PW86x-PW91c)4.255.15 researchgate.net
Note: These values are from various computational studies on aniline and its derivatives and serve to illustrate the typical energy levels of the lowest excited states.

Elucidation of Non-Adiabatic Coupling Mechanisms

The Born-Oppenheimer approximation, which separates nuclear and electronic motion, breaks down in regions of the potential energy surface where two electronic states become close in energy. nih.gov These regions, known as conical intersections (CIs), act as efficient funnels for ultra-fast, non-radiative decay from an excited electronic state back to the ground state. nih.govfrontiersin.org Computational chemistry is the primary tool for locating CIs and understanding the mechanisms of these non-adiabatic transitions.

The strength of the interaction between two electronic states is quantified by the non-adiabatic coupling (NAC) vector. princeton.edu This vector becomes large near an avoided crossing and theoretically infinite at a CI, indicating a high probability of a transition between states. princeton.edu Theoretical studies on aniline and its derivatives have identified CIs between the first excited (S₁) state and the ground (S₀) state, as well as between different excited states (e.g., S₂/S₁), which govern their photochemistry. researchgate.netresearchgate.net

For example, in aniline, a key relaxation pathway involves the N-H bond stretching, leading the molecule towards a CI between a πσ* state and the ground state, facilitating N-H bond dissociation. researchgate.net Another pathway involves out-of-plane distortion of the aromatic ring. researchgate.net In substituted anilines like 3,5-dimethylaniline, similar non-adiabatic dynamics are observed. researchgate.net The interplay between the nuclear velocity and the direction of the non-adiabatic coupling vector determines the outcome of the dynamics as the molecule passes through the CI region. frontiersin.org Accurately modeling these processes requires sophisticated electronic structure methods that can correctly describe the topology of the potential energy surfaces around the CI. princeton.edu

Anomeric Effects and Conformational Preferences in Related Systems

The anomeric effect is a stereoelectronic effect that describes the preference for certain conformations in molecules containing a heteroatom adjacent to another heteroatom. semanticscholar.org Originally identified in carbohydrate chemistry, the concept has been generalized to describe stabilizing interactions between the lone pair of electrons on one atom (like the oxygen in a methoxy group) and the antibonding (σ) orbital of an adjacent bond. This n → σ interaction influences the molecule's conformational preferences.

In systems related to this compound, such as other methoxy anilines (anisidines), this effect can influence the rotational orientation of the methoxy group relative to the plane of the aromatic ring. Computational studies on anisidines and methoxytetrahydropyrans analyze the relative energies of different conformers to quantify the strength of these effects. semanticscholar.orgechemi.com The basicity of methoxy anilines, for example, is controlled by a combination of inductive effects and resonance, which are themselves manifestations of underlying electronic interactions related to the anomeric effect. echemi.com While steric effects can also play a role, electronic factors like hyperconjugation are often dominant in determining the most stable conformation. researchgate.net For the methoxy group in an anisidine, there is a delicate balance between the stabilizing n → σ* or n → π* interactions and steric repulsion between the methyl group and adjacent atoms on the ring. Quantum chemical calculations are used to dissect these contributions and predict the lowest energy conformation.

Advanced Molecular Dynamics Simulations for Dynamic Behavior

An MD simulation begins by placing the molecule of interest into a simulation box, which is then filled with explicit solvent molecules (e.g., water, methanol). acs.org The interactions between all atoms are described by a 'force field,' a set of parameters and equations that define the potential energy of the system. The simulation proceeds by solving Newton's equations of motion for this system, generating a trajectory that describes how the positions and velocities of the atoms evolve over a period typically ranging from nanoseconds to microseconds. acs.org

Analysis of the MD trajectory provides key dynamic information. The Root-Mean-Square Deviation (RMSD) can be calculated to monitor the stability of the molecule's structure over the course of the simulation. mdpi.com The Solvent Accessible Surface Area (SASA) quantifies the exposure of the molecule to the solvent, which is crucial for understanding solubility and intermolecular interactions. acs.org Furthermore, MD simulations can be used to generate an ensemble of structures for subsequent quantum mechanical calculations, such as for predicting absorption spectra or preparing initial conditions for excited-state dynamics simulations. chemrxiv.org

Theoretical Prediction of Chemical Reactivity Parameters (e.g., Chemical Potential, Global Chemical Hardness, Electrophilicity Index)

Conceptual Density Functional Theory (DFT) provides a framework for defining and calculating chemical concepts such as electronegativity and hardness from the electronic structure of a molecule. scielo.org.mx These "reactivity descriptors" are used to predict and rationalize the chemical behavior of molecules. benthamdirect.com The calculations are typically based on the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Key global reactivity descriptors include:

Chemical Potential (μ): Related to the negative of electronegativity, it measures the tendency of electrons to escape from the system. It is approximated as μ ≈ (E_HOMO + E_LUMO) / 2. benthamdirect.com

Global Chemical Hardness (η): This measures the resistance of a molecule to change its electron distribution. A harder molecule is less reactive. It is approximated as η ≈ (E_LUMO - E_HOMO). benthamdirect.com

Global Electrophilicity Index (ω): This index quantifies the ability of a species to accept electrons. It is defined as ω = μ² / (2η). frontiersin.org

Table 3: Calculated Conceptual DFT Reactivity Descriptors for Aniline (Illustrative)

ParameterFormulaValue (eV)Interpretation
E_HOMO--6.70Energy of highest occupied molecular orbital
E_LUMO--0.95Energy of lowest unoccupied molecular orbital
Energy Gap (η x 2)E_LUMO - E_HOMO5.75Related to stability and hardness
Chemical Potential (μ)(E_HOMO + E_LUMO) / 2-3.825Electron donating tendency
Chemical Hardness (η)(E_LUMO - E_HOMO) / 22.875Resistance to charge transfer
Electrophilicity Index (ω)μ² / (2η)2.54Electron accepting ability
Note: These values are representative examples for the parent aniline molecule, calculated at a typical DFT level of theory. Substituents like methoxy and methyl groups would modify these values.

Validation of Theoretical Predictions Through Comparison with Experimental Data

A crucial aspect of computational chemistry is the validation of theoretical models by comparing their predictions with experimental results. This benchmarking process is essential for establishing the accuracy and reliability of the chosen computational methods. researchgate.net

For substituted anilines, a common validation procedure involves comparing the calculated UV-visible absorption spectrum with the experimentally measured one. researchgate.net TD-DFT calculations can predict the λmax of electronic transitions, and the agreement with experimental spectra provides confidence in the theoretical model. nih.govresearchgate.net For example, studies on various substituted anilines have calculated valence electron singlet excitation energies and found an average absolute deviation from experimental values of around 0.22 eV, demonstrating the predictive power of the method. researchgate.net

In the study of reaction dynamics, theoretical predictions of excited-state lifetimes and relaxation pathways can be compared with data from time-resolved spectroscopic experiments, such as pump-probe spectroscopy. researchgate.net The ability of ab initio calculations to rationalize the complex signals observed in these experiments is a powerful validation of the computed potential energy surfaces and non-adiabatic coupling mechanisms. researchgate.net Similarly, calculated geometric parameters can be compared with those determined from X-ray crystallography, and other physicochemical properties, like lipophilicity (logP), can be benchmarked against experimental measurements. nih.gov This continuous cycle of prediction and validation drives the development of more accurate and powerful computational models.

Derivatives and Analogues of 3 Methoxy N,5 Dimethylaniline

Systematic Synthesis of Substituted Derivatives via Targeted Ring and Nitrogen Modifications

The synthesis of derivatives from the parent compound, 3-methoxy-N,5-dimethylaniline, can be approached through established organic chemistry methodologies.

Ring Modifications: Electrophilic aromatic substitution is the primary pathway for introducing new functional groups onto the benzene (B151609) ring. The existing substituents—the methoxy (B1213986), dimethylamino, and methyl groups—are all activating and direct incoming electrophiles to the ortho and para positions. Given the substitution pattern of this compound, the open positions are 2, 4, and 6. The powerful directing effect of the methoxy and dimethylamino groups would likely favor substitution at the positions ortho and para to them.

Common electrophilic substitution reactions that could be employed include:

Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro group (-NO2).

Halogenation: Using molecular halogens (e.g., Br2, Cl2) with a Lewis acid catalyst to add halogen atoms.

Sulfonation: Using fuming sulfuric acid to introduce a sulfonic acid group (-SO3H).

Friedel-Crafts Acylation/Alkylation: Introducing acyl or alkyl groups using an acyl chloride or alkyl halide with a Lewis acid catalyst.

Nitrogen Modifications: Modifications at the nitrogen center typically involve altering the alkyl groups. While adding a third alkyl group to form a quaternary ammonium (B1175870) salt is feasible using an alkylating agent like methyl iodide, removing or changing the existing methyl groups is more complex. N-demethylation can sometimes be achieved using specific reagents, which would yield a secondary or primary amine, fundamentally altering the compound's properties. Alternatively, synthesizing analogues with different N-alkyl groups (e.g., N-ethyl, N-propyl) from a common precursor would be a more systematic approach to studying the effect of nitrogen substitution.

Structure-Reactivity Relationship Investigations Across Derivative Series

The reactivity of this compound and its derivatives is governed by the electronic and steric effects of its substituents. The interplay of the electron-donating methoxy group (+M effect > -I effect), the electron-donating N,N-dimethyl group (+M, +I effects), and the weakly electron-donating ring methyl group (+I effect) makes the aromatic ring highly electron-rich and thus highly reactive towards electrophiles.

A systematic investigation would involve synthesizing a series of derivatives where one substituent is varied while the others are kept constant. For instance, introducing electron-withdrawing groups (EWGs) like -NO2 or -CN onto the ring would decrease the electron density of the aromatic system, making it less reactive in electrophilic substitution reactions. Conversely, adding further electron-donating groups (EDGs) would enhance this reactivity.

The basicity of the amine is another key aspect of its reactivity. The lone pair of electrons on the nitrogen atom is available for protonation. In N,N-dimethylaniline, the methyl groups increase the electron density on the nitrogen through an inductive effect, making it more basic than aniline (B41778). quora.com However, the lone pair can also be delocalized into the aromatic ring via resonance. In derivatives of this compound, substituents that introduce steric hindrance around the nitrogen atom can inhibit this resonance, potentially increasing basicity by localizing the lone pair on the nitrogen. quora.com

The following table outlines the predicted effects of introducing new substituents at the C4 position on the reactivity of the parent compound.

Substituent at C4Electronic EffectPredicted Effect on Ring Reactivity (towards Electrophiles)Predicted Effect on Nitrogen Basicity
-NO2Strong EWGDecreaseDecrease
-ClWeak EWGDecreaseDecrease
-CH3Weak EDGIncreaseIncrease
-OHStrong EDGIncreaseIncrease

This table presents predicted trends based on established chemical principles.

Comparative Studies with Closely Related Aromatic Amines (e.g., N,N-dimethylaniline, 3-methoxyaniline isomers)

Comparing this compound with simpler, related amines highlights the cumulative effect of its substituents on its chemical properties.

Comparison with N,N-dimethylaniline: N,N-dimethylaniline serves as a fundamental reference compound. wikipedia.org The primary differences in this compound are the presence of the 3-methoxy and 5-methyl groups on the aromatic ring.

Reactivity: Both the methoxy and methyl groups are electron-donating, making the aromatic ring of this compound significantly more electron-rich and therefore more activated towards electrophilic aromatic substitution than the ring of N,N-dimethylaniline.

Basicity: The additional electron-donating groups on the ring would be expected to slightly increase the basicity of the nitrogen atom compared to N,N-dimethylaniline, as they push electron density into the ring system.

Comparison with 3-Methoxyaniline: 3-Methoxyaniline shares the methoxy group at the same position but is a primary amine (NH2) and lacks the methyl groups.

Amine Type and Basicity: this compound is a tertiary amine, while 3-methoxyaniline is a primary amine. The two electron-donating methyl groups on the nitrogen of this compound increase its basicity relative to the primary amine of 3-methoxyaniline.

Reactivity: The primary amine of 3-methoxyaniline has reactive N-H bonds that can participate in reactions where the tertiary amine of this compound cannot (e.g., formation of amides, carbylamine test). In terms of ring reactivity, the N,N-dimethyl group is a stronger activating group than the -NH2 group, and the additional 5-methyl group further increases the ring's electron density. Therefore, this compound is expected to be more reactive towards electrophiles.

The following data table summarizes the key structural and predicted property differences among these related compounds.

CompoundAmine TypeKey Ring SubstituentsPredicted Ring Reactivity (Electrophilic Substitution)Predicted Basicity
This compoundTertiary3-OCH3, 5-CH3Very HighHighest
N,N-dimethylanilineTertiaryNoneModerateHigh
3-MethoxyanilinePrimary3-OCH3HighLowest

This table presents predicted relative trends based on the electronic effects of substituents.

Applications in Organic Synthesis and Materials Science

Role as a Crucial Synthetic Intermediate in Complex Organic Synthesis

3-Methoxy-N,5-dimethylaniline is a valuable intermediate in the synthesis of a variety of organic compounds, from pharmaceuticals to dyes. Its nucleophilic character and the ability of its amino group to be converted into a diazonium salt are key to its utility.

While direct examples of this compound in current drug synthesis are not extensively documented, its structural motifs are present in various pharmacologically active compounds. Substituted anilines are fundamental components in the synthesis of a wide array of medicinal compounds. The presence of the methoxy (B1213986) and dimethylamino groups can influence the pharmacokinetic and pharmacodynamic properties of a final drug molecule, making aniline (B41778) derivatives like this compound attractive starting points for the development of new pharmaceutical scaffolds.

Aromatic amines are foundational to the synthesis of azo dyes, which constitute a significant class of synthetic colorants scialert.netorientjchem.org. The synthesis of azo dyes involves a two-step process: diazotization followed by a coupling reaction. In this process, the primary aromatic amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt. This diazonium salt then acts as an electrophile in a coupling reaction with an electron-rich coupling component, such as another aromatic amine or a phenol, to form the characteristic azo linkage (-N=N-), which is a strong chromophore. 3,5-Dimethylaniline (B87155), a related compound, is noted as an important intermediate for dyes and pigments google.com. Given its structure as a substituted aniline, this compound is a suitable candidate for this reaction, enabling the synthesis of a variety of azo dyes with different colors and properties depending on the coupling partner used.

Substituted anilines are common starting materials for the synthesis of secondary amines and Schiff bases. Secondary amines can be prepared through various N-alkylation methods semanticscholar.org. Schiff bases, which contain a carbon-nitrogen double bond, are typically formed through the condensation reaction of a primary or secondary amine with an aldehyde or a ketone orientjchem.orgjetir.org. These reactions are often catalyzed by an acid. The resulting imine can then be reduced to a secondary amine. For instance, the condensation of an aniline derivative with an aldehyde, followed by reduction of the resulting Schiff base with a reducing agent like sodium borohydride (B1222165), is a common method for preparing secondary amines semanticscholar.org. The reactivity of the amino group in this compound makes it a suitable substrate for these transformations, providing a pathway to a diverse range of more complex amine structures.

The formation of Schiff bases from substituted anilines and their subsequent reduction is a well-established synthetic route. The general reaction is depicted below:

Reactant 1Reactant 2Product Type
Substituted AnilineAldehyde/KetoneSchiff Base (Imine)
Schiff Base (Imine)Reducing Agent (e.g., NaBH4)Secondary Amine

Vinblastine (B1199706) is a potent anti-cancer drug, and its synthesis and the preparation of its analogues are of significant interest in medicinal chemistry nih.govdatapdf.comnih.govacs.org. The total synthesis of vinblastine and its analogues often involves the coupling of two complex indole (B1671886) alkaloids, vindoline (B23647) and catharanthine (B190766) acs.org. While there is no direct evidence of this compound being used in the synthesis of vinblastine analogues, the intricate synthetic strategies employed often rely on highly functionalized aromatic precursors to construct the complex ring systems of the monomeric units nih.gov. The substitution pattern of this compound, with its strategically placed activating groups, makes it a plausible starting material or intermediate for the synthesis of modified vindoline or catharanthine precursors, which could then be used to generate novel vinblastine analogues with potentially improved therapeutic properties. The development of potent analogues often requires deep-seated structural modifications that are only accessible through total synthesis nih.gov.

Employment as an Acid-Absorbing Base in Various Chemical Reactions

In organic reactions that produce acidic byproducts, a non-nucleophilic base is often added to neutralize the acid and prevent unwanted side reactions or catalyst deactivation. N,N-dimethylaniline is a well-known example of such an "acid-absorbing" or "scavenger" base wikipedia.org. Due to the presence of the N,N-dimethylamino group, this compound is also a tertiary amine and possesses a lone pair of electrons on the nitrogen atom, making it basic. It can therefore be employed in a similar capacity to neutralize acids formed during a reaction, without interfering with other functional groups in the reaction mixture.

Development of Advanced Material Precursors for Optoelectronic Applications via Non-Linear Optical Properties

Materials with significant non-linear optical (NLO) properties are of great interest for applications in optoelectronics, including optical switching and data storage nih.govyoutube.com. The NLO response of a molecule is related to its ability to be polarized by an external electric field, such as that from a high-intensity laser. Organic molecules with both electron-donating and electron-accepting groups connected by a π-conjugated system often exhibit large NLO responses.

Theoretical studies on substituted anilines and N,N-dimethylanilines have shown that the presence of electron-donating groups, such as methoxy (-OCH3) and dimethylamino (-N(CH3)2), can significantly enhance the first-order hyperpolarizability, a measure of the NLO activity mq.edu.auresearchgate.net. The combination of these strong donor groups on the aromatic ring of this compound makes it an excellent candidate for the core structure of NLO chromophores. By further functionalizing this molecule with an electron-accepting group at another position on the ring, a "push-pull" system can be created, which is a common design strategy for high-performance NLO materials. Such derivatives of this compound could serve as precursors for advanced materials with applications in optoelectronic devices.

Environmental Fate and Degradation Pathways Chemical/abiotic

Investigation of Abiotic Degradation Mechanisms

The abiotic degradation of 3-methoxy-N,5-dimethylaniline is anticipated to be driven by reactions with photochemically generated reactive species and strong oxidizing agents.

While direct photolysis, the degradation of a molecule by direct absorption of light, may occur for aromatic amines like this compound, a more significant photochemical degradation pathway in the atmosphere is the reaction with hydroxyl radicals (•OH). These highly reactive species are photochemically produced in the atmosphere and in sunlit natural waters.

For structurally similar compounds, such as 3,5-dimethylaniline (B87155), the vapor-phase reaction with hydroxyl radicals is estimated to be rapid, with a rate constant of approximately 2 x 10⁻¹⁰ cm³/molecule-sec at 25°C. nih.gov This corresponds to an atmospheric half-life of about 2 hours, assuming an atmospheric concentration of 5 x 10⁵ hydroxyl radicals per cm³. nih.gov Aromatic amines, as a class, are known to react relatively quickly in sunlit natural water through reactions with both hydroxyl radicals and peroxy radicals, with typical half-lives in the order of 30 and 19 sunlight hours, respectively. nih.gov

Studies on 2,6-dimethylaniline (B139824) have determined the second-order rate constant for its reaction with hydroxyl radicals to be in the range of 1.59 x 10¹⁰ to 1.80 x 10¹⁰ M⁻¹s⁻¹. researchgate.netnih.gov This rapid reaction rate underscores the importance of hydroxyl radical-mediated degradation for dimethylaniline derivatives.

Table 1: Estimated Atmospheric Degradation of this compound by Hydroxyl Radicals (based on analogous compounds)

Parameter Value Reference Compound
Estimated Rate Constant ~2 x 10⁻¹⁰ cm³/molecule-sec 3,5-dimethylaniline nih.gov
Estimated Atmospheric Half-life ~2 hours 3,5-dimethylaniline nih.gov

In aquatic systems, advanced oxidation processes (AOPs) like the Fenton reaction (Fe²⁺/H₂O₂) can lead to the degradation of persistent organic pollutants. The Fenton process generates highly reactive hydroxyl radicals, which can effectively oxidize compounds like this compound.

Research on the degradation of 2,6-dimethylaniline using the Fenton process has demonstrated its effectiveness. nih.govresearchgate.net The efficiency of this process is influenced by factors such as initial pH, and the concentrations of ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂). nih.gov For instance, the degradation of 2,6-dimethylaniline was found to be optimal at a pH of 2. nih.gov Similarly, studies on 4-methoxy-2-nitroaniline (B140478) degradation via the Fenton process showed high efficiency over a wide pH range. rsc.org

The degradation kinetics often follow pseudo-first-order behavior. The apparent rate constant for the degradation of 4-methoxy-2-nitroaniline increased significantly with an increase in the initial Fe²⁺ concentration. rsc.org

Table 2: Conditions and Efficiency of Fenton Oxidation for Analogous Compounds

Compound Optimal pH Key Findings Reference
2,6-dimethylaniline 2 70% removal efficiency achieved after 3 hours. nih.gov

Identification and Characterization of Degradation Intermediates and Final Products

The degradation of this compound is expected to proceed through a series of intermediate products before ultimate mineralization to carbon dioxide, water, and inorganic ions. Based on studies of similar compounds, the initial attack by hydroxyl radicals is likely to occur at the amino group and the aromatic ring.

For 2,6-dimethylaniline, the oxidation by hydroxyl radicals leads to the formation of several aromatic by-products, including:

2,6-dimethyl-nitrobenzene

2,6-dimethyl-phenol

2,6-dimethyl-nitrophenol

2,6-dimethyl-hydroquinone

2,6-dimethyl-p-benzoquinone

2,6-dimethyl-3-hydroxy-p-benzoquinone researchgate.netnih.gov

This suggests that the methyl groups on the aromatic ring are not easily removed. researchgate.netnih.gov The subsequent opening of the aromatic ring results in the formation of short-chain carboxylic acids such as maleic, lactic, oxalic, acetic, and formic acids. researchgate.netnih.gov

In the Fenton oxidation of 2,6-dimethylaniline, similar intermediates were identified, including 2,6-dimethylphenol, 2,6-dimethylnitrobenzene, and 2,6-dimethylbenzoquinone, followed by the formation of maleic, acetic, formic, and oxalic acids. nih.gov The degradation of 4-methoxy-2-nitroaniline produced intermediates such as 4-methoxy-2-nitrophenol (B75764) and 4-methoxy-1,2-benzenediol, which further degraded to oxalic, acetic, and formic acids. rsc.org

Table 3: Potential Degradation Intermediates of this compound (Inferred from Analogous Compounds)

Intermediate Class Specific Examples (from analogous compounds)
Aromatic Intermediates Hydroxylated and nitrated derivatives, quinones

Mechanistic Elucidation of Environmental Degradation Processes

The environmental degradation of this compound likely proceeds through mechanisms involving hydroxyl radical attack. In photochemical and oxidative processes, the hydroxyl radical is the primary oxidant.

The proposed degradation pathway, based on studies of analogous dimethylanilines, involves the following steps:

Hydroxyl Radical Attack: The reaction is initiated by the electrophilic addition of a hydroxyl radical to the aromatic ring or hydrogen abstraction from the N-methyl groups or the amino group. The presence of the electron-donating methoxy (B1213986) and amino groups activates the aromatic ring, making it susceptible to hydroxyl radical attack.

Formation of Aromatic Intermediates: The initial attack leads to the formation of various hydroxylated and other substituted intermediates. The methyl and methoxy groups on the ring will influence the position of the hydroxyl radical attack.

Ring Opening: Further oxidation of the aromatic intermediates leads to the cleavage of the benzene (B151609) ring, resulting in the formation of smaller, aliphatic carboxylic acids.

Mineralization: These carboxylic acids are then further oxidized, ultimately leading to the formation of carbon dioxide, water, and inorganic nitrogen compounds.

The reaction at the amine group is also a preferential site for hydroxyl radical attack, similar to what has been proposed for aniline (B41778). researchgate.net This can lead to deamination or the formation of N-oxidized products.

Advanced Analytical Methodologies for Substituted Anilines

Gas-Liquid Chromatography (GLC) for Complex Mixture Analysis

Gas-Liquid Chromatography (GLC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds like substituted anilines. In GLC, the mobile phase is an inert gas, and the stationary phase is a liquid coated on a solid support within the column. The separation is based on the differential partitioning of the analytes between the gas and liquid phases.

For the analysis of complex mixtures containing isomers of methoxy (B1213986) dimethylaniline, the choice of the stationary phase is critical to achieve baseline separation. Nonpolar or moderately polar columns are often employed. A study on the gas chromatographic separation of trifluoromethoxy aniline (B41778) isomers utilized an AT-210 column, demonstrating the potential for resolving structurally similar compounds. tsijournals.com The operating conditions, including oven temperature programming, carrier gas flow rate, and injector temperature, must be carefully optimized to ensure efficient separation and good peak shape. Flame Ionization Detection (FID) is a common choice for the detection of anilines due to its high sensitivity to organic compounds.

A typical GLC method for the analysis of substituted anilines might involve the following parameters:

Table 1: Illustrative GLC Parameters for Substituted Aniline Analysis

ParameterCondition
Column Capillary column (e.g., AT-210, 30 m x 0.53 mm ID, 1.0 µm film thickness)
Carrier Gas Helium
Injector Temperature 200°C
Oven Temperature Program Initial 50°C, ramp to 125°C at 3°C/min, hold for 5 min, then ramp to 230°C at 45°C/min, hold for 5 min
Detector Flame Ionization Detector (FID)
Detector Temperature 260°C

It is important to note that these parameters are illustrative and would require optimization for the specific analysis of 3-methoxy-N,5-dimethylaniline.

Gas Chromatography-Mass Spectrometry (GC-MS) for Definitive Structure Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the highly specific detection capabilities of mass spectrometry. This technique is invaluable for the definitive identification and structural elucidation of substituted anilines in complex samples. As the separated components elute from the GC column, they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

The mass spectrum of a compound provides a unique fragmentation pattern that acts as a chemical fingerprint. For 3-methoxy-N,N-dimethylaniline, mass spectrometry data is available in public databases. nih.gov The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight, as well as several characteristic fragment ions. The interpretation of these fragments can confirm the presence of the methoxy and dimethylamino functional groups and their positions on the aniline ring.

Table 2: Key Mass Spectrometry Data for 3-methoxy-N,N-dimethylaniline

Data PointValue
Molecular Formula C₉H₁₃NO
Molecular Weight 151.21 g/mol
m/z of Molecular Ion (M+) 151
Key Fragment Ion m/z Values 150, 135

Source: NIST Mass Spectrometry Data Center nih.gov

The fragmentation pattern of substituted anilines in GC-MS analysis provides crucial structural information. For instance, the loss of a methyl group from the dimethylamino moiety or the cleavage of the methoxy group can lead to the formation of specific fragment ions that aid in the identification of the compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of a broad range of compounds, including substituted anilines that may be less volatile or thermally labile. In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. The separation is based on the differential interactions of the analytes with the stationary and mobile phases.

For the analysis of aniline and its derivatives, reversed-phase HPLC is a common approach. A nonpolar stationary phase, such as a C18 column, is typically used in conjunction with a polar mobile phase, often a mixture of acetonitrile or methanol (B129727) and water, sometimes with a buffer to control the pH. nih.govsigmaaldrich.com UV detection is frequently employed, with the wavelength set to a value where the analyte exhibits strong absorbance. For many aniline homologs, a detection wavelength of 254 nm is suitable. sigmaaldrich.com

The development of an HPLC method for the purity assessment and quantitative analysis of this compound would involve optimizing parameters such as the mobile phase composition, flow rate, and column temperature to achieve good resolution and symmetrical peak shapes.

Table 3: General HPLC Parameters for Aniline Derivative Analysis

ParameterCondition
Column Reversed-phase C18 (e.g., 15 cm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile/Water or Methanol/Water mixture (e.g., 70:30 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detector UV-Vis
Detection Wavelength 254 nm (or wavelength of maximum absorbance for the specific compound)

These parameters provide a starting point and would need to be optimized for the specific analysis of this compound.

Utilization as an Analytical Standard or Reagent in Chemical Assays

The availability of a pure substance is a prerequisite for its use as an analytical standard. This compound is commercially available from various chemical suppliers, often with a specified purity. fishersci.caactivate-scientific.com This availability suggests its potential use as a reference standard in analytical methods.

In quantitative analysis, a primary analytical standard is a substance of high purity that can be used to prepare a standard solution of a known concentration. While there is no specific documentation citing this compound as a certified reference material, its availability in high purity allows it to be used as a laboratory standard for various purposes. For instance, it could be used to:

Develop and validate new analytical methods for the quantification of this specific aniline or related compounds.

Calibrate analytical instruments such as GC or HPLC systems to ensure the accuracy of measurements.

Serve as a starting material or intermediate in the synthesis of other compounds, where its purity is critical for the reaction outcome and the characterization of the final product.

The use of this compound as a reagent in chemical assays is also plausible, particularly in research and development settings where its specific chemical properties are leveraged.

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